

Application Note: Preparation of Copper-(R,R,R)-(+)-Ph-SKP Catalyst Systems

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Compound of Interest

Compound Name: (R,R,R)-(+)-Ph-SKP

Cat. No.: B1494990

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Abstract & Technical Overview

The **(R,R,R)-(+)-Ph-SKP** ligand belongs to a class of spiro-ketal-based diphosphine ligands that exhibit exceptional rigidity and a deep chiral pocket. Unlike traditional binaphthyl-based ligands (e.g., BINAP), the SKP scaffold utilizes a hexahydro-5H-[1]benzopyrano[3,2-d]xanthene backbone. When coordinated with Copper(I), this system drives highly enantioselective and diastereoselective transformations, including stereodivergent propargylations, allylic aminations, and carbocyanations.

This guide details the preparation of the active Cu-(R,R,R)-Ph-SKP catalyst system. A critical feature of this system is its tunability via the copper precursor:

- Neutral System: MesCu / (R,R,R)-Ph-SKP (often yields re-face attack).
- Cationic System: Cu(MeCN)₄PF₆ or CuBF₄ / (R,R,R)-Ph-SKP (often yields si-face attack).

Materials & Equipment Standards

Reagents

- **(R,R,R)-(+)-Ph-SKP**: [1360823-43-3] White solid.[1] Store under Argon at 2–8°C. Air-sensitive.
- Copper(I) Precursors:

- Neutral: Mesitylcopper(I) (MesCu). High purity (>99%) required.
- Cationic: Tetrakis(acetonitrile)copper(I) tetrafluoroborate (Cu(MeCN)₄BF₄) or Hexafluorophosphate.
- Solvents: THF, Toluene, or DCM. Must be anhydrous (<50 ppm H₂O) and degassed (freeze-pump-thaw x3).
- Additives (Reaction Specific): Triisopropyl borate (B(OiPr)₃) or Dimethoxyboron chloride, often used to activate substrates in SKP-catalyzed cycles.

Equipment

- Inert Atmosphere Glovebox: O₂ < 1 ppm, H₂O < 1 ppm. (Essential for MesCu stability).
- Schlenk Line: Acceptable if glovebox is unavailable, but strictly for solution transfers.
- Vials: Oven-dried (120°C overnight) 4 mL or 8 mL scintillation vials with PTFE-lined caps.

Protocol: Catalyst Preparation

The following protocol describes the in-situ generation of the catalyst. Isolation of the Cu-SKP complex is rarely necessary and can lead to degradation.

Workflow Diagram: In-Situ Generation



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Figure 1: Workflow for the anaerobic preparation of the Cu-Ph-SKP catalyst.

Step-by-Step Procedure (Neutral System: MesCu)

Objective: Prepare a 0.01 mmol scale catalyst solution (typically 5-10 mol% loading for a 0.1-0.2 mmol reaction).

- Environment: Enter the glovebox. Ensure the atmosphere is stable.
- Weighing:
 - Weigh 6.6 mg (0.01 mmol) of **(R,R,R)-(+)-Ph-SKP** into a dry 4 mL vial.
 - Weigh 1.8 mg (0.01 mmol) of MesCu (Mesitylcopper) into the same vial.
 - Note: A slight excess of ligand (1.1 equiv) is acceptable to ensure full sequestration of Cu, but 1:1 is standard for MesCu.
- Solvation:
 - Add 1.0 mL of anhydrous THF.
 - Add a magnetic stir bar.[\[2\]](#)
- Complexation:
 - Stir at ambient temperature (25°C) for 30 minutes.
 - Observation: The suspension of MesCu should clarify as the phosphine coordinates, forming a homogeneous solution (often pale yellow).
- Usage: The catalyst solution is now active. Add the substrate mixture directly to this vial, or syringe this solution into the substrate vial.

Step-by-Step Procedure (Cationic System: CuBF₄)

Objective: Prepare a Lewis Acidic Cu(I) system.

- Weighing:
 - Weigh 6.6 mg (0.01 mmol) of **(R,R,R)-(+)-Ph-SKP**.
 - Weigh 3.1 mg (0.01 mmol) of Cu(MeCN)₄BF₄.
- Solvation:

- Add 1.0 mL of anhydrous DCM or Toluene.
- Complexation:
 - Stir at 25°C for 45–60 minutes.
 - Critical: Cationic complexes may be less soluble in toluene; if using toluene, ensure no precipitation occurs. DCM is often preferred for solubility, but Toluene may offer higher enantioselectivity (ee).

Application Case Study: Stereodivergent Propargylation

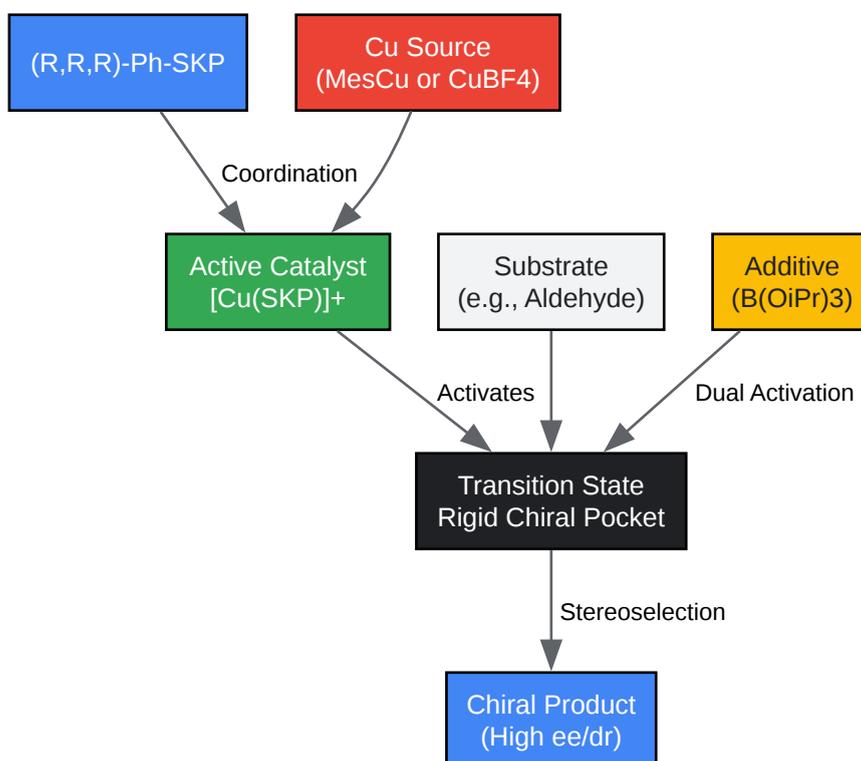
The power of the Ph-SKP system lies in its ability to access different stereoisomers simply by changing the copper source, a concept validated in the synthesis of sialic acid derivatives.

Reaction Setup

- Substrate: N-acetyl mannosamine (unprotected aldose).
- Nucleophile: Allenylboronate.[3]
- Condition A (Basic/Neutral): MesCu / (R,R,R)-Ph-SKP + B(OiPr)₃. [4]
 - Outcome: Selectively yields the syn-propargyl alcohol.
- Condition B (Acidic/Cationic): CuBF₄ / (S,S,S)-Ph-SKP + MeB(OiPr)₂. [3][4]
 - Outcome: Selectively yields the anti-propargyl alcohol.

Mechanistic Logic

The SKP ligand creates a rigid chiral cavity. In the MesCu system, the copper acts as a nucleophilic carrier (allenylcopper intermediate). In the CuBF₄ system, the copper acts as a Lewis acid, activating the allenylboronate for attack.[3]



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Figure 2: Mechanistic pathway for Cu-SKP catalyzed transformations.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Conversion	O ₂ poisoning of Phosphine/Cu.	Regenerate glovebox atmosphere. Ensure solvents are degassed.
Low ee	Ligand dissociation or racemization.	Lower reaction temperature (-20°C). Switch solvent (e.g., THF to Toluene).
Precipitation	Solubility limit of Cationic Cu.	Use DCM or a DCM/Toluene mix.
No Reaction	Substrate inhibition.	Add Boron additive (B(OiPr) ₃) to sequester interfering groups (e.g., OH groups).

References

- Stereodivergent Propargylation
 - Title: Copper(I)-Catalyzed Stereodivergent Propargylation of N-Acetyl Mannosamine for Protecting Group Minimal Synthesis of C3-Substituted Sialic Acids.[4]
 - Source: The Journal of Organic Chemistry (2019).
 - Link:[[Link](#)]
- Ligand Development (SKP Family)
 - Title: A Type of Structurally Adaptable Aromatic Spiroketal Based Chiral Diphosphine Ligands in Asymmetric Catalysis.[3]
 - Source: Accounts of Chemical Research (2021).[3]
 - Link:[[Link](#)][3]
- Commercial Availability & Data
 - Title: SKP Ligand Kit - Technical Note.[1]
 - Source: Strem Chemicals / Ascensus.
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 - Title: Palladium-Catalyzed Asymmetric Allylic Amination of Morita-Baylis-Hillman Adducts. [1]
 - Source: Angewandte Chemie Int.[1] Ed. (2012).[1]
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